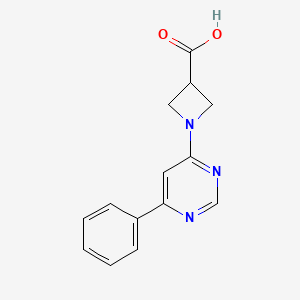
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid is a compound with the molecular formula C14H13N3O2 and a molecular weight of 255.277 g/mol. This compound features a unique structure combining a phenylpyrimidine moiety with an azetidine ring, making it an interesting subject for various scientific studies and applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been found to act as positive allosteric modulators (pams) at certain receptors . PAMs enhance the activity of receptors by binding to a site different from the active site, thereby modulating the receptor’s response to its ligand .
Biochemical Pathways
Azetidine derivatives have been used in the synthesis of polyamines, which play crucial roles in various biological processes, including cell growth and differentiation .
Result of Action
Similar compounds have been found to modulate receptor activity, which can influence a variety of cellular processes .
Métodos De Preparación
The synthesis of 1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid involves several steps, typically starting with the preparation of the phenylpyrimidine core. This is followed by the introduction of the azetidine ring through cyclization reactions. Common synthetic routes include:
Cyclization Reactions: Utilizing reagents such as Pd(OAc)2 and K2CO3 in N-methyl-2-pyrrolidone (NMP) to facilitate the formation of the azetidine ring.
Sonogashira Coupling: A method involving the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts.
Industrial production methods often involve optimizing these reactions for higher yields and purity, employing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can introduce various functional groups into the azetidine ring.
Major products formed from these reactions include substituted azetidines, phenylpyrimidines, and various derivatives with enhanced biological or chemical properties.
Aplicaciones Científicas De Investigación
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyamines through ring-opening polymerization.
Biology: Investigated for its potential as an antibacterial and antimicrobial agent.
Medicine: Explored for its role in non-viral gene transfection and as a template for drug discovery.
Industry: Utilized in the development of CO2 adsorption materials and chelation agents.
Comparación Con Compuestos Similares
1-(6-Phenylpyrimidin-4-yl)azetidine-3-carboxylic acid can be compared with other similar compounds such as:
Aziridines: Both azetidines and aziridines are four-membered nitrogen-containing heterocycles, but azetidines are more stable and exhibit unique reactivity due to their ring strain.
Phenylpyrimidines: Compounds with similar phenylpyrimidine cores but different substituents on the azetidine ring can exhibit varying biological activities and chemical properties.
Propiedades
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(19)11-7-17(8-11)13-6-12(15-9-16-13)10-4-2-1-3-5-10/h1-6,9,11H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMYAKSSJWWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)
![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)

![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)
![4-chloro-1-ethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B2886943.png)
![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2886945.png)

![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-2-yl]-2-phenylacetonitrile](/img/structure/B2886947.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2886950.png)
